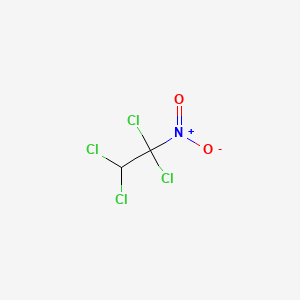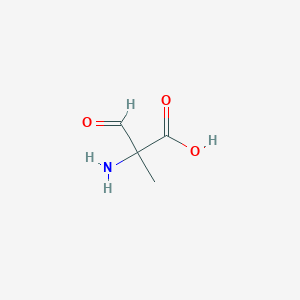
Lanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanal is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lanal typically involves multiple steps, each requiring specific reagents and conditions. Common synthetic routes include:
Oxidation of Primary Alcohols: This method involves the oxidation of primary alcohols to aldehydes, which can then be further processed to form this compound.
Cleavage of Alkenes: Alkenes can be cleaved to form aldehydes and ketones, which are precursors to this compound.
Reduction of Esters: Esters can be reduced using diisobutylaluminum hydride to form aldehydes, which can then be converted to this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation and reduction processes, utilizing catalysts and optimized reaction conditions to maximize yield and efficiency. Techniques such as preparative liquid chromatography are employed to purify the compound .
化学反应分析
Types of Reactions
Lanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as diisobutylaluminum hydride and lithium aluminum hydride.
Catalysts: Various metal catalysts are used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acids, while reduction can produce alcohols .
科学研究应用
Lanal has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
作用机制
The mechanism of action of Lanal involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on its structure and the biological context . The pathways involved often include signal transduction and metabolic processes .
相似化合物的比较
Lanal can be compared with other similar compounds based on its structure and reactivity. Similar compounds include:
Aldehydes: Such as formaldehyde and acetaldehyde, which share similar functional groups.
Ketones: Such as acetone and butanone, which have similar reactivity.
Uniqueness
This compound’s uniqueness lies in its specific structural features and the range of reactions it can undergo. Its versatility makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C4H7NO3 |
|---|---|
分子量 |
117.10 g/mol |
IUPAC 名称 |
2-amino-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C4H7NO3/c1-4(5,2-6)3(7)8/h2H,5H2,1H3,(H,7,8) |
InChI 键 |
FAPZBYSINYNXBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C=O)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


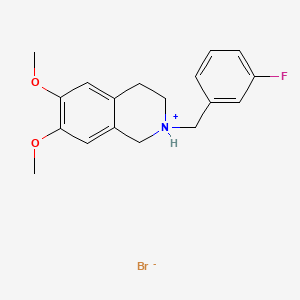
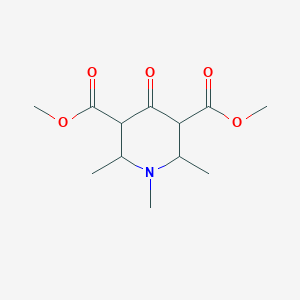
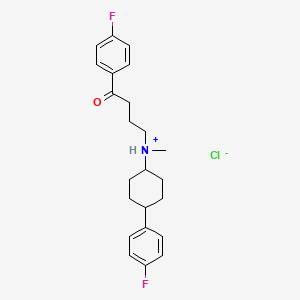

![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)
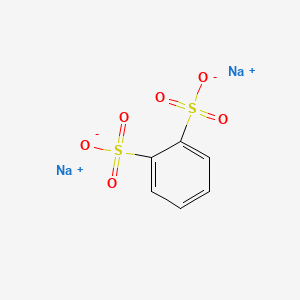

![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
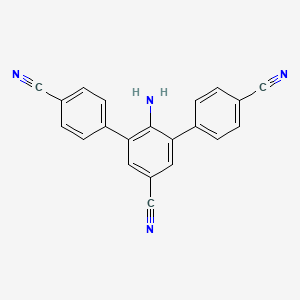
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)

